molecular formula C21H20N2O5 B244501 N-(4-methoxy-3-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide

N-(4-methoxy-3-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide

Cat. No. B244501
M. Wt: 380.4 g/mol
InChI Key: MKILGYUZABNVCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxy-3-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide, also known as MAFP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MAFP is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a key role in the metabolism of endocannabinoids. In

Mechanism of Action

N-(4-methoxy-3-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide works by binding to the active site of FAAH, which prevents the enzyme from breaking down endocannabinoids. This leads to an increase in endocannabinoid levels, which can have a variety of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-methoxy-3-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide are complex and varied. Some studies have shown that N-(4-methoxy-3-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide can reduce pain sensation, while others have shown that it can increase appetite. N-(4-methoxy-3-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide has also been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-methoxy-3-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide in lab experiments is that it is a highly specific inhibitor of FAAH, which allows researchers to study the effects of endocannabinoids on specific physiological processes. However, N-(4-methoxy-3-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide also has some limitations, including its relatively short half-life and the fact that it can have off-target effects on other enzymes.

Future Directions

There are many potential future directions for research on N-(4-methoxy-3-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide. One area of interest is the role of endocannabinoids in the regulation of mood and anxiety, and how N-(4-methoxy-3-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide may be used to treat mood disorders. Another area of interest is the potential use of N-(4-methoxy-3-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide as a therapeutic agent for inflammatory diseases and neurodegenerative disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(4-methoxy-3-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide and its potential applications in scientific research.

Synthesis Methods

N-(4-methoxy-3-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide can be synthesized using a multistep process that involves the reaction of 4-methoxy-3-nitrobenzoic acid with 4-methylphenol to form 4-methoxy-3-(4-methylphenoxy)benzoic acid. This intermediate is then reacted with N-(2-furoyl)glycine methyl ester to form N-(4-methoxy-3-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide.

Scientific Research Applications

N-(4-methoxy-3-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide has been used extensively in scientific research to study the role of endocannabinoids in various physiological processes. Endocannabinoids are lipid-based signaling molecules that play a key role in regulating appetite, pain sensation, mood, and other physiological functions. FAAH is an enzyme that breaks down endocannabinoids, and N-(4-methoxy-3-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide has been shown to be a potent inhibitor of FAAH.

properties

Molecular Formula

C21H20N2O5

Molecular Weight

380.4 g/mol

IUPAC Name

N-[4-methoxy-3-[[2-(4-methylphenoxy)acetyl]amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C21H20N2O5/c1-14-5-8-16(9-6-14)28-13-20(24)23-17-12-15(7-10-18(17)26-2)22-21(25)19-4-3-11-27-19/h3-12H,13H2,1-2H3,(H,22,25)(H,23,24)

InChI Key

MKILGYUZABNVCE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OC

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OC

Origin of Product

United States

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